(4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Description
The compound "(4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone" features a 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic system with oxygen and nitrogen atoms at positions 1, 4, and 6. Key substituents include a 4-bromophenyl group and a thiophen-2-ylsulfonyl moiety, both attached to the spiro scaffold, and a methanone group at position 7. Its structural complexity suggests utility in drug discovery, particularly in targeting enzymes or receptors sensitive to sulfonyl and halogenated aromatic groups .
Properties
IUPAC Name |
(4-bromophenyl)-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S2/c19-15-5-3-14(4-6-15)17(22)20-9-7-18(8-10-20)21(11-12-25-18)27(23,24)16-2-1-13-26-16/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEVHMOCPAJMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a complex organic molecule notable for its potential biological activities. Its structure includes a bromophenyl group, a thiophene moiety, and a spirocyclic framework, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H19BrN2O4S2
- Molecular Weight : 471.38 g/mol
- IUPAC Name : (4-bromophenyl)-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties. The presence of the bromine atom enhances electron density, potentially increasing interaction with bacterial targets .
- Anticancer Properties : The compound's spirocyclic structure may facilitate interactions with cellular pathways involved in cancer cell proliferation and apoptosis. Research indicates that related compounds can induce apoptosis in various cancer cell lines .
- G Protein-Coupled Receptor Interaction : Compounds containing thiophene and spirocyclic structures have been shown to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell function and proliferation .
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of similar compounds:
- Antibacterial Studies : A study published in PubMed demonstrated that thiosemicarbazide derivatives exhibited enhanced antibacterial activity compared to their chlorine analogs due to increased electron density on the hydrazinic end . This suggests that (4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone may also possess similar antibacterial properties.
- Cytotoxicity Assays : Research on related thiadiazole derivatives revealed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung carcinoma (A549) cells . The structure–activity relationship studies highlight the importance of substituents on the phenyl ring in enhancing cytotoxicity.
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Activity
Recent studies have indicated that compounds with similar structural motifs to (4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone exhibit antidiabetic properties. Specifically, derivatives that incorporate sulfonyl urea and imidazolidine frameworks have been shown to act as aldose reductase inhibitors, potentially mitigating complications such as cataract formation associated with diabetes .
2. Selective Inhibition of Kinases
Compounds derived from the diazaspiro framework have been explored as selective inhibitors of TYK2 and JAK1 kinases, which are critical in various signaling pathways involved in inflammation and immune responses. The introduction of spirocyclic scaffolds has been linked to enhanced selectivity and potency against these targets .
Biological Studies
1. Structure-Activity Relationship Studies
The compound's unique structure allows for systematic exploration of structure-activity relationships (SAR). Variations in the spirocyclic core can lead to different biological activities, making it a valuable template for drug design . Researchers have synthesized several derivatives to evaluate their efficacy against specific biological targets.
2. Mechanistic Insights into Drug Action
Studies involving this compound can provide insights into the mechanisms of action of spirocyclic compounds in biological systems. Understanding how these compounds interact at the molecular level can inform the design of more effective therapeutics.
Materials Science Applications
1. Development of Functional Materials
The sulfonamide moiety present in the compound suggests potential applications in developing functional materials, particularly in organic electronics and photonics. The ability to modify the electronic properties through structural variations opens avenues for creating materials with tailored functionalities .
2. Photocatalytic Applications
Research into photocatalytic processes using similar spirocyclic compounds has shown promise in environmental applications, such as pollutant degradation under light irradiation. The incorporation of thiophene and sulfonyl groups may enhance the photocatalytic efficiency due to their electronic properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Bromine in both compounds may facilitate halogen bonding, though its position on the phenyl ring (analog) versus absence in the thiophene group (target) could modulate interaction strengths .
Crystallographic and Computational Insights
Both compounds likely require advanced crystallographic software (e.g., SHELX) for structural elucidation. The spiro[4.5]decane system in the target compound may exhibit distinct puckering parameters, as defined by Cremer and Pople . For instance, the 1-oxa group could impose torsional strain, altering the pseudorotation pathway compared to the all-carbon/nitrogen analog. Computational modeling would be necessary to quantify these differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
